Lincomycin B Hydrochloride is obtained through the fermentation process involving Streptomyces lincolnensis, followed by chemical modifications that enhance its antibacterial properties. The compound can also be synthesized through various chemical methods that improve yield and purity.
The synthesis of Lincomycin B Hydrochloride typically involves several steps:
The process requires careful control of parameters such as pH (adjusted to acidic conditions), temperature, and solvent choice to maximize yield and purity. For instance, adjusting the pH to around 3.0 during crystallization significantly enhances the quality of the final product .
Lincomycin B Hydrochloride has a complex molecular structure characterized by a unique arrangement of atoms that includes:
The structure features an amino acid moiety linked to a sugar component, which plays a critical role in its biological activity .
Lincomycin B Hydrochloride can undergo various chemical reactions, primarily involving modifications at the C-7 position of its structure to enhance its antibacterial activity. These reactions include:
The specific reactions are often optimized for yield and selectivity, utilizing solvents and catalysts that favor the desired transformations while minimizing by-products.
Lincomycin B Hydrochloride exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds specifically to the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes, blocking peptide bond formation during translation.
Lincomycin B Hydrochloride has several important applications in medicine:
Lincosamide antibiotics constitute a clinically significant class of antimicrobial agents characterized by a unique molecular architecture combining an amino acid-derived moiety with a sulfur-containing sugar (methylthiolincosamide). These compounds exhibit potent activity against Gram-positive bacteria and anaerobic pathogens through a specific mechanism: irreversible binding to the 23S rRNA within the 50S ribosomal subunit, effectively halting bacterial protein synthesis. Lincomycin B Hydrochloride represents a naturally occurring congener within this class, biosynthetically related to the prototypical compound lincomycin A but possessing distinct structural and functional characteristics. Its study provides valuable insights into structure-activity relationships and the biosynthetic capabilities of the producing organism [1] [8].
The lincosamide story began with the groundbreaking isolation of lincomycin A in 1962 from Streptomyces lincolnensis found in a soil sample from Lincoln, Nebraska. This discovery introduced a novel structural class of antibiotics with a mechanism distinct from β-lactams and aminoglycosides. Lincomycin A entered clinical practice in 1964, offering an alternative for penicillin-allergic patients and demonstrating efficacy against staphylococci, streptococci, and anaerobic bacteria. However, the discovery of lincomycin B, a closely related congener, occurred almost simultaneously during the initial characterization of fermentation broths. While lincomycin B exhibited weaker antibacterial activity, its identification was crucial for understanding the biosynthetic pathway. This knowledge paved the way for rational chemical modification, most notably yielding clindamycin (7(S)-chloro-7-deoxylincomycin) in 1966. Clindamycin, derived from lincomycin A, offered superior pharmacokinetics and enhanced potency against anaerobes, largely superseding lincomycin in clinical use. Nevertheless, the identification and study of naturally occurring congeners like lincomycin B remain vital for biosynthetic engineering efforts aimed at novel derivative development [2] [9].
Streptomyces lincolnensis (NRRL 2936) is a filamentous, Gram-positive soil bacterium belonging to the Actinomycetota phylum, renowned for its exceptional biosynthetic capability to produce lincomycin A and its congener lincomycin B. The biosynthesis of these complex molecules occurs within a highly regulated 48-gene cluster spanning over 30 kb on the bacterial chromosome. This intricate process involves two distinct biosynthetic branches: one dedicated to synthesizing the modified amino acid precursor, trans-N-methyl-4-propyl-L-proline (propylhygric acid), and the other responsible for producing the specialized octose sugar moiety, methylthiolincosamide. These branches converge through an amide bond formation catalyzed by the enzyme LmbD. S. lincolnensis employs sophisticated genetic regulation for lincomycin production, involving a cascade of pleiotropic and pathway-specific regulators. Key among these is the AdpAlin protein, a global transcriptional regulator that directly activates the promoters of all eight putative operons within the lincomycin biosynthetic gene cluster (BGC). AdpAlin also exerts indirect control by activating the cluster-situated regulator (CSR) lmbU and the rare tRNA gene bldA, essential for translating TTA codons present in critical biosynthetic genes like lmbU, lmbB2, and lmbY. This multi-tiered regulation integrates antibiotic production with morphological differentiation in response to complex environmental and physiological signals [8] [10].
Table 1: Key Genes and Functions in the Lincomycin Biosynthetic Gene Cluster of S. lincolnensis
Gene(s) | Function | Regulatory Influence |
---|---|---|
adpAlin* | Global pleiotropic transcriptional regulator | Activates all operons in BGC; activates lmbU & bldA |
lmbU | Cluster-situated regulator (CSR) | Directly activates multiple structural genes (e.g., lmbA, lmbC) |
bldA | Encodes leucyl-tRNA for translating rare TTA codon | Essential for translation of lmbU, lmbB2, lmbY |
lmbB1/B2 | Tyrosine hydroxylase / DOPA dioxygenase (Amino acid branch initiation) | TTA codon in lmbB2 requires BldA |
lmbR | Transaldolase (Sugar branch: C8 skeleton assembly) | Catalyzes condensation of C5 and C3 units |
lmbD | Condensation enzyme (Joins amino acid and activated sugar moieties) | Forms amide bond between propylhygric acid & sugar |
lmbG | S-methyltransferase (Final step: Methylation of thiol group) | Yields methylthioether moiety of mature lincomycin |
Lincomycin A (often simply termed lincomycin) and Lincomycin B are structural congeners differing solely by a single methyl group attached to the N1 position of the propylproline (amino acid) moiety. Lincomycin A possesses a methyl group (-CH₃) at this position, whereas Lincomycin B has a hydrogen atom (-H). This seemingly minor difference, arising from variations in the methylation step during biosynthesis (likely involving the lmbG gene product or similar methyltransferases acting earlier on the amino acid precursor), has significant functional consequences. Lincomycin B Hydrochloride is the hydrochloride monohydrate salt form of Lincomycin B, enhancing its stability and solubility for research purposes. Crucially, Lincomycin B exhibits markedly reduced antibacterial potency compared to Lincomycin A. This reduction is attributed to the N1-methyl group's critical role in optimizing ribosomal binding affinity. The methyl group enhances hydrophobic interactions and potentially stabilizes a bioactive conformation within the ribosomal peptidyl transferase center. Consequently, Lincomycin B is considered a biosynthetic intermediate or shunt product rather than a therapeutically significant antibiotic. Its primary significance lies in biosynthetic studies and as a reference point for structure-activity relationship (SAR) investigations within the lincosamide class, highlighting the precision required for target interaction [1] [6] [7].
Table 2: Structural and Functional Comparison of Lincomycin A Hydrochloride and Lincomycin B Hydrochloride
Characteristic | Lincomycin A Hydrochloride Monohydrate | Lincomycin B Hydrochloride |
---|---|---|
Chemical Name (IUPAC) | Methyl 6,8-dideoxy-6-[(1-methyl-4-propyl-2-pyrrolidinecarbonyl)amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride monohydrate | Methyl 6,8-dideoxy-6-[(4-propyl-2-pyrrolidinecarbonyl)amino]-1-thio-D-erythro-α-D-galacto-octopyranoside hydrochloride |
Molecular Formula | C₁₈H₃₄N₂O₆S·HCl·H₂O | C₁₇H₃₂N₂O₆S·HCl (Anhydrous form common) |
Molecular Weight | 461.02 g/mol | 426.97 g/mol (Anhydrous free base: 392.5) |
CAS Registry Number | 7179-49-9 | 154-21-2 (Base); Not fully specified for HCl salt in results |
Key Structural Difference | N-methyl group on the 4-propyl-L-proline moiety (N-CH₃) | Hydrogen at N1 position of 4-propyl-L-proline (N-H) |
Crystalline Form | White/Practically white crystalline powder | White/Almost white powder to crystal |
Specific Rotation [α]²⁰/D | +137° to +142° (c=1 in water) | +134° to +139° (c=1 in water) [6] |
Primary Biosynthetic Role | Major, clinically relevant metabolite | Minor congener / Biosynthetic intermediate |
Relative Antibacterial Potency | High (Clinical standard) | Significantly reduced |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4